molecular formula C12H17N3S2 B1326632 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 861227-43-2

5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1326632
CAS RN: 861227-43-2
M. Wt: 267.4 g/mol
InChI Key: IUTDFVXNYJWPIM-UHFFFAOYSA-N
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Description

5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol (EMT-TIPT) is a novel thiol-containing heterocyclic compound. It has been studied for its potential applications in the synthesis of various organic compounds, as well as its biological activities.

Scientific Research Applications

  • Derivative Synthesis and Structural Analysis

    The compound 5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol and its derivatives have been a subject of synthesis and structural analysis. For instance, the methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol has been studied, leading to unexpected products and a range of new derivatives through reactions with various reagents (Nikpour & Motamedi, 2015). Similarly, synthesis routes for compounds containing the 1,2,4-triazole ring have been explored, producing a range of derivatives characterized by elemental analyses and spectroscopic methods (Mobinikhaledi et al., 2010).

  • Antimicrobial Applications

    Some derivatives of 1,2,4-triazoles, including those similar to the mentioned compound, have been investigated for their antimicrobial properties. Studies have revealed that such derivatives exhibit good to moderate antimicrobial activity, indicating their potential as therapeutic agents (Hacer Bayrak et al., 2009). Further research has also synthesized novel Schiff bases containing the 1,2,4-triazole ring and evaluated their antimicrobial activities (K. Joshi et al., 2021).

  • Antioxidative Stress Applications

    Specific derivatives of the compound have been studied for their protective effects against ethanol-induced oxidative stress in mouse brain and liver. This indicates their potential therapeutic applications in managing oxidative stress-related conditions (G. Aktay et al., 2005).

  • Anticancer Applications

    The compound and its derivatives have been explored for their anticancer properties. A study found that certain derivatives of 1,2,4-triazole-3-thiol bearing the hydrazone moiety inhibited cancer cell migration and showed selectivity towards cancer cells, highlighting their potential as anticancer agents (Šermukšnytė et al., 2022).

properties

IUPAC Name

3-(4-ethyl-5-methylthiophen-3-yl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S2/c1-5-9-8(4)17-6-10(9)11-13-14-12(16)15(11)7(2)3/h6-7H,5H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTDFVXNYJWPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C2=NNC(=S)N2C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-ethyl-5-methylthien-3-yl)-4-isopropyl-4H-1,2,4-triazole-3-thiol

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